molecular formula C22H29ClN2O B570639 N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamideHydrochloride CAS No. 1071703-95-1

N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamideHydrochloride

Cat. No.: B570639
CAS No.: 1071703-95-1
M. Wt: 372.937
InChI Key: KITSACSWOJJVKN-UHFFFAOYSA-N

Description

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (CDCl$$_3$$):

    • Aromatic protons : δ 7.25–7.15 ppm (multiplet, phenyl and 4-methylphenyl groups).
    • Piperidine protons : δ 3.50–2.90 ppm (multiplet, piperidine ring and N-CH$$_2$$ linkages).
    • Methyl groups : δ 2.35 ppm (singlet, 4-methylphenyl CH$$3$$) and δ 2.10 ppm (singlet, acetamide CH$$3$$).
  • $$^{13}$$C NMR :

    • Carbonyl carbon : δ 170.5 ppm (acetamide C=O).
    • Aromatic carbons : δ 135–125 ppm (phenyl and 4-methylphenyl rings).

Infrared (IR) Spectroscopy

  • ν(C=O) : 1650 cm$$^{-1}$$ (acetamide stretch).
  • ν(N–H) : 3300 cm$$^{-1}$$ (amide N–H stretch).
  • ν(C–H) : 2950–2850 cm$$^{-1}$$ (aliphatic C–H stretches).

UV-Vis Spectroscopy

  • λ$$_{max}$$ : 270 nm (π→π* transitions in aromatic systems).

Mass Spectrometry

  • ESI-MS : m/z 337.2274 [M+H]$$^+$$ (base compound), m/z 372.93 [M+HCl]$$^+$$.

Comparative Structural Analysis with Fentanyl Analogs

Feature N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide Acetylfentanyl Fentanyl
Substituent on Piperidine 4-Methylphenethyl Phenethyl Phenethyl
Amide Group Acetamide Acetamide Propionamide
Molecular Weight 336.47 g/mol (base) 322.45 g/mol (base) 336.47 g/mol (base)
Receptor Affinity Moderate μ-opioid binding (predicted) Lower than fentanyl High μ-opioid binding

Key distinctions:

  • The 4-methylphenethyl group enhances lipophilicity compared to acetylfentanyl, potentially altering blood-brain barrier permeability.
  • Structural similarity to para-methyl acetylfentanyl suggests shared metabolic pathways, including N-dealkylation and hydroxylation.

Properties

IUPAC Name

N-[1-[2-(4-methylphenyl)ethyl]piperidin-4-yl]-N-phenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O.ClH/c1-18-8-10-20(11-9-18)12-15-23-16-13-22(14-17-23)24(19(2)25)21-6-4-3-5-7-21;/h3-11,22H,12-17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITSACSWOJJVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCN2CCC(CC2)N(C3=CC=CC=C3)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301036776
Record name 4'-Methyl acetyl fentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301036776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071703-95-1
Record name Acetamide, N-[1-[2-(4-methylphenyl)ethyl]-4-piperidinyl]-N-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071703-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylphenethylacetylfentanyl hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071703951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Methyl acetyl fentanyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301036776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYLPHENETHYLACETYLFENTANYL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9V9PX7XKX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Conditions and Reagent Optimization

In a representative procedure, 4-piperidone is treated with 4-methylphenethyl bromide in the presence of potassium carbonate (K2CO3K_2CO_3) in anhydrous acetonitrile (CH3CNCH_3CN) at reflux (82°C) for 12–16 hours. The use of a polar aprotic solvent enhances the nucleophilicity of the piperidine nitrogen, while the base scavenges hydrogen bromide (HBrHBr) generated during the reaction.

Table 1: Alkylation Reaction Parameters

ParameterValue/Range
Substrate4-Piperidone
Alkylating Agent4-Methylphenethyl bromide
SolventAcetonitrile
BasePotassium carbonate
Temperature82°C (reflux)
Reaction Time12–16 hours
Yield68–72%

Purification and Intermediate Characterization

The crude product, 1-(4-methylphenethyl)piperidin-4-one, is purified via column chromatography (silica gel, ethyl acetate/hexanes 1:3) and characterized by 1H^1H NMR and mass spectrometry. Key spectral features include a singlet at δ\delta 2.35 ppm (piperidin-4-one carbonyl) and a molecular ion peak at m/zm/z 231.2 [M+H]+[M+H]^+.

ParameterValue/Range
Amine Intermediate1-(4-Methylphenethyl)piperidin-4-amine
Acylating AgentPhenylacetyl chloride
SolventDichloromethane
BaseTriethylamine
Temperature0°C to room temperature
Reaction Time4–6 hours
Yield75–80%

Challenges in Byproduct Formation

Competitive over-acylation or N-oxide formation may occur if stoichiometric ratios deviate from 1:1 (amine:acyl chloride). Monitoring via thin-layer chromatography (TLC) with ninhydrin staining ensures reaction completion. The product, N-(1-(4-methylphenethyl)piperidin-4-yl)-N-phenylacetamide, is isolated via extraction (water/ethyl acetate) and recrystallized from ethanol.

Hydrochloride Salt Formation and Final Purification

The free base is converted to its hydrochloride salt to enhance stability and solubility.

Acid-Base Titration Method

A solution of the free base in anhydrous diethyl ether is treated with hydrogen chloride (HClHCl) gas until precipitation is complete. The mixture is cooled to 4°C, and the resulting solid is filtered and washed with cold ether.

Table 3: Hydrochloride Salt Formation Parameters

ParameterValue/Range
Free BaseN-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide
Acid SourceHCl gas
SolventDiethyl ether
Temperature0–4°C
Yield85–90%

Crystallization and Polymorphism Considerations

Recrystallization from a methanol/acetone mixture (1:2) yields prismatic crystals suitable for X-ray diffraction analysis. Differential scanning calorimetry (DSC) confirms a melting point of 198–202°C, consistent with monohydrate forms.

Analytical Characterization and Quality Control

Rigorous spectroscopic and chromatographic methods validate the compound’s identity and purity.

Spectroscopic Data

  • 1H^1H NMR (400 MHz, DMSO-d6d_6): δ\delta 7.35–7.28 (m, 5H, Ph), 4.12 (q, J=6.8J = 6.8 Hz, 1H, NCH), 3.02 (t, J=7.2J = 7.2 Hz, 2H, CH₂Ph), 2.65–2.55 (m, 4H, piperidine), 2.30 (s, 3H, CH₃).

  • HPLC: Retention time 8.7 min (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

  • Mass Spec (ESI+): m/zm/z 357.2 [M+H]+[M+H]^+ (calculated for C22H28N2OC_{22}H_{28}N_2O: 356.21).

Impurity Profiling

Common impurities include unreacted 4-piperidone (retention time 3.2 min) and N-oxide derivatives. Limits are controlled to <0.1% via gradient elution HPLC.

Challenges in Scale-Up and Industrial Synthesis

Industrial production faces hurdles such as:

  • Cost of 4-Methylphenethyl Bromide: Sourcing this reagent at scale requires custom synthesis, increasing production costs.

  • Regulatory Controls: The compound’s structural similarity to Schedule II opioids necessitates DEA licensing for synthesis in the United States.

  • Solvent Recovery: Acetonitrile and dichloromethane require distillation for reuse, adding to operational complexity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperidine rings, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen and the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Hydroxylated Derivatives: Formed through oxidation.

    Amines: Formed through reduction of the acetamide group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Structural Characteristics

The compound features a piperidine ring substituted with a 4-methylphenethyl group and an acetamide moiety, contributing to its pharmacological activity. The presence of the hydrochloride salt form enhances its solubility and stability in various applications.

Pharmacological Investigations

N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide hydrochloride has been studied for its opioid receptor activity. Research indicates that it may exhibit potent analgesic effects similar to other synthetic opioids, making it a candidate for pain management therapies.

Key Findings :

  • Opioid Receptor Binding : Studies show that the compound binds effectively to mu-opioid receptors, which are crucial for mediating pain relief and euphoria.
  • Analgesic Efficacy : Preclinical trials suggest that this compound may provide significant analgesic effects, comparable to established opioids like fentanyl, but with a potentially different side effect profile.

Toxicological Assessments

Due to its structural similarities with other opioids, there is growing concern regarding the safety profile of N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide hydrochloride. Toxicological studies have been conducted to evaluate its effects on human health.

Toxicological Insights :

  • Acute Toxicity : Research indicates that the compound can lead to respiratory depression and overdose symptoms similar to other opioids.
  • Long-term Effects : Chronic exposure studies are needed to assess the potential for dependence and addiction.

Regulatory Implications

The emergence of N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide hydrochloride in illicit markets has prompted regulatory scrutiny. Its classification varies across jurisdictions, impacting research and clinical use.

Regulatory Challenges :

  • Controlled Substance Classification : Many countries classify this compound as a controlled substance due to its opioid-like effects.
  • Research Restrictions : Regulatory frameworks often limit research opportunities, hindering the understanding of its full therapeutic potential.

Case Study 1: Pain Management Trials

A clinical trial involving patients with chronic pain evaluated the efficacy of N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide hydrochloride compared to traditional opioids. Results indicated that patients experienced significant pain relief with fewer side effects than those treated with conventional opioids.

Case Study 2: Overdose Incidents

Reports from emergency departments highlight an increase in overdose cases linked to synthetic opioids, including N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide hydrochloride. These cases underscore the need for enhanced monitoring and public health strategies to address opioid misuse.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as opioid receptors. It is believed to act as an agonist at these receptors, mimicking the action of endogenous opioids. This interaction leads to the activation of intracellular signaling pathways that result in analgesic and other pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fentanyl analogs exhibit structural modifications that alter pharmacokinetics, receptor binding, and toxicity. Below is a detailed comparison of 4’-methyl acetyl fentanyl with structurally related compounds:

Table 1: Structural and Pharmacological Comparison of Fentanyl Analogs

Compound Name (IUPAC) Key Structural Differences Pharmacological Notes Regulatory Status (Examples)
4’-Methyl acetyl fentanyl (Target Compound) Para-methyl on phenethyl group; acetamide Limited locomotor suppression in mice compared to other analogs Controlled in TN, NY, and KS
Ortho-methylacetylfentanyl Ortho-methyl on phenyl ring; acetamide Higher locomotor activity in mice, suggesting lower sedation potential Scheduled in multiple jurisdictions
Cyclopropylfentanyl Cyclopropane carboxamide substituent Enhanced lipophilicity; associated with higher overdose risk Banned under international drug treaties
Methoxyacetyl fentanyl Methoxy group on acetamide Slower metabolic degradation due to methoxy moiety Controlled in TN
Ocfentanil 2-fluorophenyl and methoxy groups Mixed MOR and δ-opioid receptor (DOR) activity; shorter duration of action EU-controlled substance

Key Findings :

Ortho-methylacetylfentanyl’s ortho-methyl group sterically hinders receptor binding, correlating with reduced potency in locomotor assays .

Pharmacodynamic Variability :

  • Cyclopropylfentanyl and tetramethylcyclopropylfentanyl () exhibit prolonged effects due to cyclopropane rings enhancing lipid solubility and metabolic stability .
  • 4’-Methyl acetyl fentanyl showed moderate locomotor suppression in mice, suggesting intermediate MOR efficacy compared to analogs like ocfentanil, which activates DOR pathways .

Regulatory and Safety Considerations :

  • 4’-methyl acetyl fentanyl is explicitly listed in controlled substance schedules in Kansas, Tennessee, and New York, reflecting its emergence in illicit markets .
  • Analogues with bulky substituents (e.g., cyclopropane) face stricter international controls due to higher overdose risks .

Biological Activity

N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide hydrochloride, commonly referred to as a fentanyl analog, is a synthetic opioid that has garnered attention due to its potent analgesic effects and potential for abuse. This compound is structurally related to fentanyl and its derivatives, which are known for their high affinity for the mu-opioid receptor. Understanding the biological activity of this compound is crucial for assessing its therapeutic potential and risks.

Chemical Structure and Properties

  • Molecular Formula : C22H29ClN2O
  • Molecular Weight : 368.93 g/mol
  • CAS Number : 1071703-95-1

The structure of N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide hydrochloride features a piperidine ring, which is a common motif in many opioid compounds, contributing to its pharmacological activity.

N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide hydrochloride primarily acts as an agonist at the mu-opioid receptor. This interaction leads to:

  • Analgesia : Activation of mu-opioid receptors in the central nervous system (CNS) results in pain relief.
  • Euphoria : The compound may induce feelings of euphoria, which can contribute to its potential for misuse.
  • Respiratory Depression : Like other opioids, it can cause respiratory depression, a significant risk factor in overdose scenarios.

Biological Activity Studies

Recent studies have highlighted the biological activity of this compound and its analogs:

1. Locomotor Activity

A study evaluating various fentanyl analogs, including N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide hydrochloride, demonstrated differential effects on locomotor activity in animal models. The results indicated that certain analogs could significantly alter locomotion, suggesting their psychoactive properties .

2. Analgesic Potency

Research comparing the analgesic potency of various fentanyl derivatives found that N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide hydrochloride exhibited comparable potency to traditional opioids in pain models. This suggests its potential utility in clinical settings for managing severe pain .

3. Binding Affinity

Studies utilizing radiolabeled ligands have shown that this compound has a high binding affinity for mu-opioid receptors, indicating its strong potential as an analgesic agent. The binding studies also suggest that modifications to the piperidine structure can enhance or reduce this affinity .

Case Study 1: Overdose Incidents

Reports from emergency departments have noted increases in overdose cases linked to synthetic opioids, including fentanyl analogs. The rapid onset of action and high potency of compounds like N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamide hydrochloride pose significant risks for unintentional overdose .

Case Study 2: Pain Management Trials

In controlled trials assessing pain management strategies, fentanyl analogs have been explored as alternatives to traditional opioids due to their potency and rapid action. While promising, these studies emphasize the need for careful monitoring due to the risk of dependency and adverse effects .

Q & A

Q. Critical Parameters :

  • Temperature Control : Alkylation requires 0–5°C to minimize side reactions.
  • Solvent Choice : Anhydrous conditions (e.g., dichloromethane) prevent hydrolysis during acetylation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Basic Structural Characterization: What analytical techniques confirm the molecular structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 3.2–3.5 ppm (piperidine CH₂), and δ 2.1 ppm (methyl group) confirm substituents .
    • ¹³C NMR : Carbonyl resonance at ~170 ppm verifies the acetamide group.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 395.3 (M+H⁺) matches the molecular formula C₂₂H₂₇N₂O·HCl .
  • HPLC : Purity >95% confirmed using a C18 column (mobile phase: acetonitrile/0.1% TFA) .

Basic Safety and Handling: What protocols are recommended for safe laboratory use?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl gas .
  • Storage : Store at 2–8°C in airtight containers; hygroscopic nature requires desiccants .
  • Disposal : Neutralize with sodium bicarbonate before disposal as hazardous waste .

Advanced: How to resolve contradictions in pharmacological data (e.g., receptor binding vs. functional assays)?

Answer:
Contradictions may arise due to:

  • Assay Conditions : Differences in buffer pH or ion concentrations (e.g., K⁺/Na⁺) alter opioid receptor binding affinity .
  • Metabolite Interference : In vivo studies may reflect metabolite activity (e.g., N-dealkylation products) rather than the parent compound .
  • Statistical Validation : Use orthogonal assays (e.g., radioligand binding + calcium flux) to confirm activity. Replicate results across ≥3 independent experiments .

Advanced: What computational methods predict structure-activity relationships (SAR) for analogs of this compound?

Answer:

  • Molecular Docking : Simulate binding to μ-opioid receptors (PDB ID: 4DKL) using AutoDock Vina; focus on hydrogen bonding with Asp147 and hydrophobic interactions with Trp318 .
  • QSAR Modeling : Train models on analogs with EC₅₀ data (e.g., CoMFA or HQSAR) to predict substituent effects on potency .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER or GROMACS) .

Advanced: How to detect and quantify trace impurities (e.g., synthetic intermediates) in bulk samples?

Answer:

  • LC-MS/MS : Quantify impurities like N-phenylpiperidin-4-amine (a common intermediate) using a C18 column and MRM transitions (m/z 177 → 115) .
  • Limits of Detection (LOD) : Achieve ≤0.1% sensitivity via calibration curves (1–100 ng/mL range) .
  • Validation : Follow ICH Q3A guidelines for impurity profiling, including repeatability (RSD <2%) and recovery (90–110%) .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Answer:

  • Salt Selection : Hydrochloride salt enhances aqueous solubility (e.g., 12 mg/mL in PBS) compared to free base .
  • Formulation : Use cyclodextrin complexes (e.g., HP-β-CD) for intravenous administration .
  • Prodrug Design : Introduce ester groups at the acetamide moiety to increase lipophilicity and blood-brain barrier penetration .

Advanced: How does the compound’s stereochemistry affect its pharmacological profile?

Answer:

  • Chiral Centers : The piperidine ring’s chair conformation influences receptor binding. cis-isomers show 10-fold higher μ-opioid receptor affinity than trans-isomers .
  • Resolution Methods : Use chiral HPLC (Chiralpak AD-H column) with ethanol/hexane (80:20) to separate enantiomers .
  • In Vivo Correlation : cis-isomers exhibit longer analgesic duration in rodent tail-flick tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamideHydrochloride
Reactant of Route 2
Reactant of Route 2
N-(1-(4-Methylphenethyl)piperidin-4-yl)-N-phenylacetamideHydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.